![molecular formula C19H13ClN2O4S B13957677 4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid CAS No. 533922-31-5](/img/structure/B13957677.png)
4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. It contains a furan ring substituted with a 3-chlorophenyl group and a benzoic acid moiety linked through a carbamothioylamino group. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and a Lewis acid catalyst.
Coupling with benzoic acid: The final step involves coupling the furan derivative with benzoic acid through a carbamothioylamino linkage, which can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan ring and the chlorophenyl group may play a role in binding to biological targets, while the carbamothioylamino linkage could be involved in modulating the compound’s activity.
相似化合物的比较
Similar Compounds
- 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid
- 5-(4-Chlorophenyl)isoxazole-3-propionic acid
- 3,5-Dimethyladamantane-1-acetic acid
Uniqueness
4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and potential drug development.
属性
CAS 编号 |
533922-31-5 |
|---|---|
分子式 |
C19H13ClN2O4S |
分子量 |
400.8 g/mol |
IUPAC 名称 |
4-[[5-(3-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C19H13ClN2O4S/c20-13-3-1-2-12(10-13)15-8-9-16(26-15)17(23)22-19(27)21-14-6-4-11(5-7-14)18(24)25/h1-10H,(H,24,25)(H2,21,22,23,27) |
InChI 键 |
KOFCXMKYQLFVLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


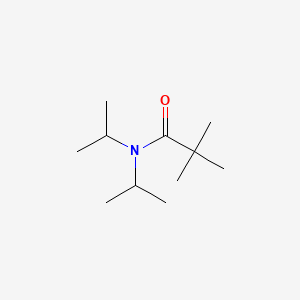
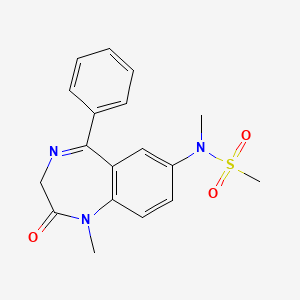
![5-Propylbenzo[c]phenanthrene](/img/structure/B13957606.png)
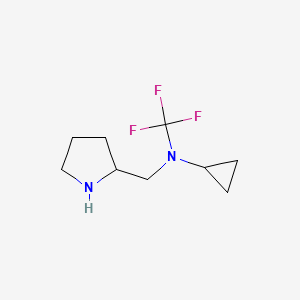
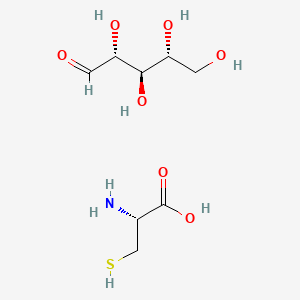
![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)
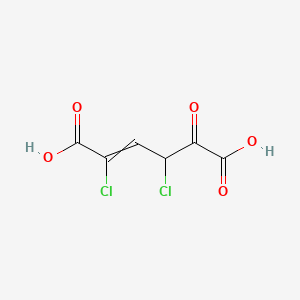
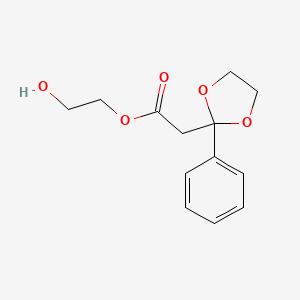
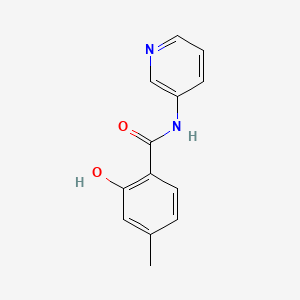
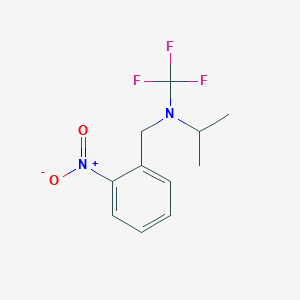
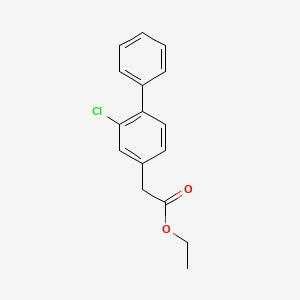
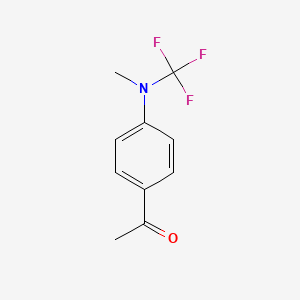
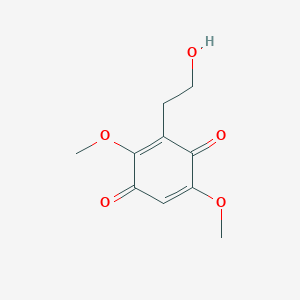
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)
